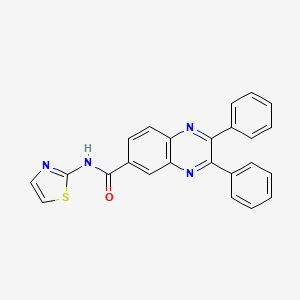

2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

Description

2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core substituted with diphenyl groups and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4OS/c29-23(28-24-25-13-14-30-24)18-11-12-19-20(15-18)27-22(17-9-5-2-6-10-17)21(26-19)16-7-3-1-4-8-16/h1-15H,(H,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEUXCKWAJOUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=CS4)N=C2C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diphenylquinoxaline with thiazole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Quinoxaline Core Formation

-

Quinoxalines are typically synthesized via condensation of 1,2-diamines with α-dicarbonyl compounds. For 2,3-diphenylquinoxaline derivatives, substituted benzil analogs react with 1,2-phenylenediamine under acidic or oxidative conditions .

-

The 6-carboxylic acid derivative (2,3-diphenylquinoxaline-6-carboxylic acid , CAS 32387-96-5) serves as a direct precursor. Amidation with 2-aminothiazole via coupling agents (e.g., EDC/HOBt) yields the target carboxamide .

Thiazole Functionalization

-

The thiazole moiety’s reactivity is dominated by:

Electrophilic Aromatic Substitution

The quinoxaline ring’s electron-deficient nature allows limited electrophilic substitution. Substituents direct reactivity:

-

Para positions to the carboxamide group are favored for halogenation or nitration (Table 1).

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C, 4h | 7-Bromo-2,3-diphenylquinoxaline-6-carboxamide | 62% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 2h | 7-Nitro derivative | 55% |

Nucleophilic Reactions

-

The carboxamide group undergoes hydrolysis under acidic/basic conditions to regenerate the carboxylic acid .

-

Thiazole’s NH participates in:

Cycloaddition and Ring-Opening

-

The quinoxaline core participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming fused triazole or isoxazoline rings (Figure 1) .

-

Thiazole’s π-system enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .

Figure 1: Proposed cycloaddition pathways for the quinoxaline-thiazole hybrid .

(Note: Specific regioselectivity depends on electronic and steric factors.)

Redox Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydroquinoxaline, altering conjugation and biological activity .

-

Oxidation : Thiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives under controlled H₂O₂/CH₃COOH conditions .

Computational Insights

DFT studies on related systems reveal:

-

Quinoxaline-thiazole conjugation stabilizes HOMO-LUMO gaps (~3.5 eV), favoring charge-transfer interactions .

-

Regioselectivity in cycloadditions is governed by frontier molecular orbital interactions (Figure 2) .

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Numerous studies have highlighted the anticancer potential of 2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide. For instance, it has been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects .

Mechanisms of Action :

- Tyrosine Kinase Inhibition : The compound may inhibit pathways critical for cancer cell survival by targeting tyrosine kinases.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various mechanisms .

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant results that suggest potential as an antibacterial agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules. This includes:

- Ligand Formation : Used in coordination chemistry to form complexes with metal ions.

- Synthesis of Derivatives : It can be modified to produce derivatives with enhanced biological activities or different properties .

Materials Science Applications

This compound is also explored in materials science:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor applications.

- Light Emitting Diodes (LEDs) : Its structural characteristics allow it to be incorporated into the development of advanced materials like LEDs .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of derivatives containing the quinoxaline moiety revealed that modifications to the side chains significantly affected their anticancer activity. Compounds demonstrated selective targeting capabilities towards cancerous cells, suggesting further exploration for therapeutic use .

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties showed that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against multiple bacterial strains. This highlights the potential for developing new antibacterial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication of cancer cells. It can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The thiazole ring and quinoxaline core play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

2,3-diphenylquinoxaline: Lacks the thiazole ring, resulting in different chemical reactivity and biological activity.

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide: Lacks the diphenyl groups, affecting its overall properties and applications.

Thiazole derivatives: Compounds like thiazole-2-carboxylic acid and its derivatives share the thiazole ring but differ in other structural aspects.

Uniqueness

2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is unique due to the combination of the quinoxaline core, diphenyl groups, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2,3-Diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-diphenylquinoxaline with thiazole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often using microwave-assisted methods or eco-friendly catalysts to enhance efficiency .

Anticancer Activity

Recent studies have reported that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown low IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative A | HCT-116 | 1.9 |

| Quinoxaline Derivative B | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

These results indicate that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been extensively studied. In particular, derivatives of 2,3-diphenylquinoxaline have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Notably, these compounds have shown efficacy against antibiotic-resistant strains .

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Enterococcus faecium | Effective |

| Mycobacterium tuberculosis | Moderate |

The ability of these compounds to disrupt bacterial biofilms further enhances their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives can be influenced by structural modifications. For instance:

- The introduction of electron-donating groups tends to enhance anticancer activity.

- Specific substitutions on the quinoxaline ring can improve antimicrobial efficacy.

A detailed SAR analysis has indicated that certain functional groups are critical for enhancing the bioactivity of these compounds .

Case Studies

- Anticancer Study : A study evaluating the effects of various quinoxaline derivatives on cancer cell lines demonstrated that modifications in the thiazole moiety significantly impacted their cytotoxicity profiles. The study highlighted that the incorporation of specific substituents could lead to improved selectivity and potency against cancer cells .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of quinoxaline derivatives against resistant strains revealed that compounds with thiazole substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This suggests a promising avenue for developing new antibiotics from quinoxaline scaffolds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide?

The synthesis typically involves two key steps: (i) constructing the quinoxaline core and (ii) introducing the thiazole-carboxamide moiety. For the quinoxaline scaffold, cyclocondensation of 1,2-diketones (e.g., benzil derivatives) with diamines under acidic or solvent-free conditions is widely used . The carboxamide linkage is often formed via carbodiimide-mediated coupling (e.g., EDC/HCl) between the quinoxaline-6-carboxylic acid derivative and 2-aminothiazole in dichloromethane or DMF, with triethylamine as a base . Optimization of reaction time (1–3 hours) and temperature (0–25°C) is critical to avoid side reactions.

Q. How is the compound structurally characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of methanol/acetone mixtures . Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL . Key parameters include torsion angles between the quinoxaline core and substituents (e.g., phenyl-thiazole dihedral angles ~60–65°) and hydrogen-bonding patterns (N–H⋯N interactions) that stabilize the crystal lattice . Validation tools like PLATON ensure data accuracy .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement due to the compound’s substituents?

The bulky 2,3-diphenyl groups and flexible thiazole-carboxamide chain can induce torsional disorder, complicating electron density mapping. For example, the thiazole ring may adopt multiple conformations, requiring anisotropic displacement parameter (ADP) refinement and TWIN/BASF corrections in SHELXL . High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements mitigate thermal motion artifacts. Hydrogen atoms are often modeled using riding positions with Uiso(H) = 1.2Ueq(parent) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Systematic modifications include:

- Quinoxaline core : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilicity .

- Thiazole ring : Replacing the thiazole with 1,2,4-triazole to alter hydrogen-bonding capacity .

- Phenyl substituents : Fluorination at para positions to improve bioavailability . Biological assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify critical interactions, such as π-π stacking between diphenyl groups and hydrophobic enzyme pockets .

Q. What methodological strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks in ¹H NMR due to rotamers) are addressed via:

- Variable-temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25–60°C .

- DFT calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized geometries to validate assignments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.